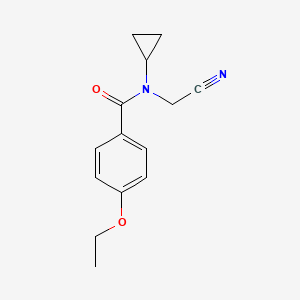

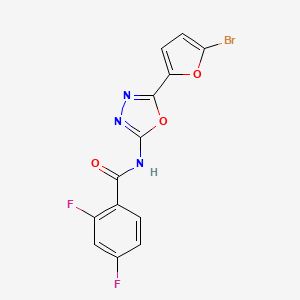

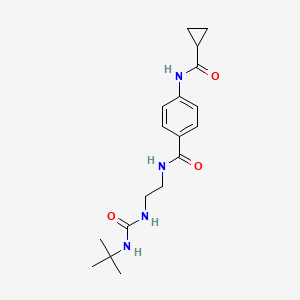

N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of N-tert-butyl amides, which could be related to the compound , has been described in the literature . The process involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn (ClO4)2·6H2O . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 .

Chemical Reactions Analysis

The chemical reactions involving N-tert-butyl amides have been studied . These reactions often involve the use of catalysts and can result in a variety of products .

Applications De Recherche Scientifique

Antibiotic Development

N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide: serves as an essential intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and remarkable efficacy against multidrug-resistant Pseudomonas aeruginosa . Its synthesis involves several steps, including amination, reduction, esterification, trityl protection, and condensation.

Asymmetric Synthesis

The enantiopure tert-butanesulfinamide, which shares structural similarities with our compound, has gained prominence in asymmetric N-heterocycle synthesis. Researchers have explored its use as a chiral auxiliary in various reactions, leading to the formation of complex molecules with high stereochemical control .

Triazole Derivatives

Our compound can be transformed into triazole derivatives. For instance, a straightforward synthetic route yields racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine. This process involves four steps and achieves an overall yield of 68% starting from an oxazoline derivative .

Orientations Futures

The future directions for research on “N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide” could include further studies on its synthesis, properties, and potential applications. Given the presence of the N-tert-butyl amide group, which is found in many drugs, this compound could have potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

N-[2-(tert-butylcarbamoylamino)ethyl]-4-(cyclopropanecarbonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3/c1-18(2,3)22-17(25)20-11-10-19-15(23)12-6-8-14(9-7-12)21-16(24)13-4-5-13/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,23)(H,21,24)(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTMXFNIHKZNEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2576889.png)

![3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol](/img/structure/B2576890.png)

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)